Cas no 546094-18-2 ([1,1'-Biphenyl]-3-amine, 3'-fluoro-2-methyl-)
546094-18-2 structure
Product Name:[1,1'-Biphenyl]-3-amine, 3'-fluoro-2-methyl-
CAS-nummer:546094-18-2
MF:C13H12FN
MW:201.239486694336
MDL:MFCD24636731
CID:4030971
PubChem ID:85840465
Update Time:2025-10-17
[1,1'-Biphenyl]-3-amine, 3'-fluoro-2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-3-amine, 3'-fluoro-2-methyl-
- 3-(3-Fluorophenyl)-2-methylaniline
- A1-19156
- 546094-18-2
- 3'-fluoro-2-methyl-[1,1'-biphenyl]-3-amine
-
- MDL: MFCD24636731
- Inchi: 1S/C13H12FN/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(14)8-10/h2-8H,15H2,1H3
- InChI-sleutel: VMCOFHNBCQCYCO-UHFFFAOYSA-N
- LACHT: C1(C2=CC=CC(F)=C2)=CC=CC(N)=C1C
Berekende eigenschappen
- Exacte massa: 201.095377549Da
- Monoisotopische massa: 201.095377549Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 207
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 26Ų
[1,1'-Biphenyl]-3-amine, 3'-fluoro-2-methyl- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 197413-5g |
3-(3-Fluorophenyl)-2-methylaniline, 95% |
546094-18-2 | 95% | 5g |
$1733.00 | 2023-09-11 |
[1,1'-Biphenyl]-3-amine, 3'-fluoro-2-methyl- Gerelateerde literatuur
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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